1-Azido-6-fluorohexane
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Overview
Description
1-Azido-6-fluorohexane is an organic compound that belongs to the class of azido compounds and fluoroalkanes It is characterized by the presence of both an azido group (-N₃) and a fluoro group (-F) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 1-chloro-6-fluorohexane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions and yields the desired azido compound.
Industrial Production Methods: While specific industrial production methods for 1-azido-6-fluorohexane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-6-fluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products Formed:
Reduction: 1-Amino-6-fluorohexane.
Cycloaddition: 1-(1,2,3-Triazol-4-yl)-6-fluorohexane.
Scientific Research Applications
1-Azido-6-fluorohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-6-fluorohexane largely depends on the specific reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkynes through the Huisgen cycloaddition to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with biological processes .
Comparison with Similar Compounds
1-Fluorohexane: Similar in structure but lacks the azido group, making it less reactive in certain chemical reactions.
1-Azidohexane: Lacks the fluoro group, which affects its chemical properties and reactivity.
1-Azido-6-chlorohexane: Contains a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness: 1-Azido-6-fluorohexane is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, from organic synthesis to material sciences.
Properties
Molecular Formula |
C6H12FN3 |
---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
1-azido-6-fluorohexane |
InChI |
InChI=1S/C6H12FN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 |
InChI Key |
LVWMVFWLFGDGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCN=[N+]=[N-] |
Origin of Product |
United States |
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